1-(4-Methylcyclohexyl)piperidin-4-one
Description
1-(4-Methylcyclohexyl)piperidin-4-one is a tertiary amine derivative featuring a piperidin-4-one core substituted with a 4-methylcyclohexyl group at the nitrogen position. The 4-methylcyclohexyl substituent confers steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aromatic substituents .
Properties
IUPAC Name |
1-(4-methylcyclohexyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGDJGJASSQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Methylcyclohexyl)piperidin-4-one and related piperidin-4-one derivatives:
Structural and Electronic Differences
- Steric Effects : The 4-methylcyclohexyl group in the target compound introduces greater steric hindrance compared to cyclohexyl () or linear substituents like morpholinylethyl (). This bulk may reduce binding efficiency to certain enzymes but improve resistance to metabolic degradation .
- Electronic Effects : Electron-donating groups like methylcyclohexyl increase the basicity of the piperidine nitrogen, enhancing interactions with acidic biological targets. In contrast, electron-withdrawing groups (e.g., chloroacetyl in ) decrease basicity, altering reactivity .
- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., thiazole in or fluoroquinoline in ) enable π-π stacking and hydrogen bonding, critical for targeting enzymes or receptors. The methylcyclohexyl group prioritizes hydrophobic interactions .
Physicochemical Properties
- Lipophilicity : The methylcyclohexyl group likely increases LogP compared to polar derivatives like 1-(3-methoxypropyl)piperidin-4-one (), improving blood-brain barrier penetration .
- Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility due to polar heterocycles, whereas the target compound may require formulation enhancements for bioavailability .
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